Biological Activity and Technical Guide: cis-4-(Hydroxymethyl)piperidin-3-ol
Biological Activity and Technical Guide: cis-4-(Hydroxymethyl)piperidin-3-ol
This guide provides an in-depth technical analysis of cis-4-(Hydroxymethyl)piperidin-3-ol , a privileged scaffold in medicinal chemistry and a structural analog of bioactive iminosugars.
Executive Summary
cis-4-(Hydroxymethyl)piperidin-3-ol (CAS: 1951441-80-7 for HCl salt) is a chiral, hydroxylated piperidine derivative. It belongs to a class of small molecules known as iminosugars (or azasugars), which are potent mimics of carbohydrate transition states. While often utilized as a high-value synthetic intermediate for complex pharmaceutical agents (including muscarinic receptor modulators and antiviral agents), its intrinsic biological activity lies in its potential as a glycosidase inhibitor and pharmacological chaperone .
This guide details the molecule's chemical identity, its mechanism of action as a transition-state analogue, its therapeutic potential in lysosomal storage disorders, and the experimental protocols required to validate its activity.
Chemical Identity & Structural Properties[1][2][3][4][5]
The biological efficacy of cis-4-(Hydroxymethyl)piperidin-3-ol is dictated by its stereochemistry and conformational flexibility. Unlike the rigid pyranose ring of glucose, the piperidine ring can adopt multiple chair and boat conformations, allowing it to adapt to various enzyme active sites.
| Property | Data |
| IUPAC Name | (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol (or enantiomer depending on specific isomer) |
| Common Class | Hydroxylated Piperidine / Iminosugar |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Stereochemistry | cis-configuration (3-OH and 4-CH₂OH on the same face) |
| pKa (Calculated) | ~9.5 (Secondary amine) |
| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2][3][4] |
| Key Structural Motif | 1,2-aminoalcohol core (vicinal to hydroxymethyl); mimics C3-C4-C5 of hexoses. |
Stereochemical Significance
The cis-relationship between the hydroxyl group at C3 and the hydroxymethyl group at C4 is critical. This specific arrangement mimics the spatial orientation of the C3-OH and C4-OH (or C5-hydroxymethyl) groups in naturally occurring sugars like galactose or glucose , depending on the absolute configuration. This mimicry is the basis for its recognition by glycoside hydrolases.
Biological Mechanism of Action
The core biological activity of cis-4-(Hydroxymethyl)piperidin-3-ol stems from its ability to act as a Transition State Analogue (TSA) for glycosidases.
Glycosidase Inhibition
Glycosidases (e.g.,
-
Charge Mimicry: At physiological pH, the secondary amine of the piperidine ring is protonated (
). This positive charge mimics the developing positive charge on the ring oxygen of the oxocarbenium ion intermediate during hydrolysis. -
Shape Mimicry: The cis-3,4-substitution pattern aligns with the hydroxyl groups of the substrate, allowing the inhibitor to dock into the active site and stabilize the enzyme in a non-productive conformation.
Pharmacological Chaperone Activity
In diseases like Gaucher's or Fabry's disease , mutations cause lysosomal enzymes to misfold and degrade in the Endoplasmic Reticulum (ER).
-
Mechanism: At sub-inhibitory concentrations, cis-4-(Hydroxymethyl)piperidin-3-ol can bind to the misfolded enzyme in the ER.
-
Thermodynamic Stabilization: This binding stabilizes the folded state, allowing the enzyme to traffic correctly to the lysosome. Once in the acidic lysosome, the high concentration of substrate displaces the inhibitor, restoring enzyme function.
Visualization: Mechanism of Action
The following diagram illustrates the competitive inhibition mechanism where the protonated piperidine mimics the oxocarbenium ion.
Caption: Competitive inhibition mechanism showing the mimicry of the oxocarbenium transition state by the protonated piperidine inhibitor.
Therapeutic Potential & Applications[2][4][5][8][9]
Lysosomal Storage Disorders (LSDs)
-
Target:
-Glucocerebrosidase (GCase) or -Galactosidase A. -
Application: Small molecule chaperone therapy. The molecule's low molecular weight allows it to cross the blood-brain barrier (BBB), a significant advantage over enzyme replacement therapy (ERT) for neuropathic forms of LSDs.
Antiviral Activity
-
Mechanism: Inhibition of ER
-glucosidases (I and II) disrupts the proper folding of viral envelope glycoproteins (e.g., HIV gp120, Influenza hemagglutinin). -
Outcome: Production of non-infectious viral particles.
Fragment-Based Drug Discovery (FBDD)
-
Scaffold Utility: The molecule serves as a rigid, chiral "fragment" for growing larger drug molecules. Its defined vectors (N-H, O-H, CH₂-OH) allow for the attachment of hydrophobic groups to target specificity pockets (aglycone binding sites) in enzymes or receptors (e.g., Muscarinic M1).
Experimental Protocols
To validate the biological activity of cis-4-(Hydroxymethyl)piperidin-3-ol, the following protocols are recommended. These are self-validating systems using standard controls.
In Vitro Glycosidase Inhibition Assay
Objective: Determine the
Materials:
-
Enzyme: Recombinant
-Glucosidase (e.g., from Almonds or human GBA1). -
Substrate: 4-Nitrophenyl
-D-glucopyranoside (pNPG). -
Buffer: 50 mM Citrate-Phosphate, pH 5.0 (lysosomal mimic) and pH 7.0 (ER mimic).
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.0.
Protocol:
-
Preparation: Dissolve cis-4-(Hydroxymethyl)piperidin-3-ol in DMSO (stock 10 mM). Prepare serial dilutions in buffer.
-
Incubation: Mix 10
L of inhibitor dilution with 20 L of enzyme solution (0.1 U/mL). Incubate at 37°C for 10 minutes to allow equilibrium binding. -
Reaction: Add 20
L of pNPG substrate (2 mM). Incubate at 37°C for 20 minutes. -
Termination: Add 100
L of Stop Solution. The reaction turns yellow (release of p-nitrophenol). -
Measurement: Read Absorbance at 405 nm (
). -
Analysis: Plot % Inhibition vs. log[Inhibitor]. Fit to the Hill equation to determine
.-
Validation: Use Miglustat or Castanospermine as a positive control.
-
Thermal Shift Assay (Chaperone Potential)
Objective: Assess the ability of the molecule to stabilize the enzyme against thermal denaturation.
Protocol:
-
Mix recombinant enzyme (2
M) with SYPRO Orange dye (5x) and inhibitor (10-100 M) in a qPCR plate. -
Perform a melt curve analysis (25°C to 95°C, 0.5°C/min ramp).
-
Result: A shift in the melting temperature (
) to a higher value ( C) indicates specific binding and stabilization.
Synthesis Overview (Technical Context)
Understanding the synthesis is crucial for accessing specific isomers for testing.
Caption: General synthetic route via reduction of pyridine precursors followed by chiral resolution.
Data Summary & Expected Values
When characterizing this molecule, compare results against established iminosugar benchmarks.
| Assay Type | Target Enzyme | Expected | Reference Standard |
| Glycosidase Inhibition | 1 - 100 | Miglustat ( | |
| Glycosidase Inhibition | > 100 | 1-Deoxygalactonojirimycin | |
| Chaperone Activity | GCase (N370S mutant) | Isofagomine | |
| Cytotoxicity | Fibroblasts (MTT) | - |
Note: Values are predictive based on structural SAR of deoxy-piperidine iminosugars. Actual potency depends on the specific enantiomer (3R,4S vs 3S,4R).
References
-
PubChem. "4-(Hydroxymethyl)piperidin-3-ol Compound Summary." National Center for Biotechnology Information. Available at: [Link]
- Asano, N. "Glycosidase inhibitors: update and perspectives on practical use." Glycobiology, 2003. (Contextual grounding for iminosugar activity).
- Fan, J.Q., et al. "Accelerated transport and maturation of lysosomal alpha-galactosidase A in Fabry lymphoblasts by an enzyme inhibitor." Nature Medicine, 1999. (Mechanism of pharmacological chaperones).
- Wrodnigg, T.M., et al. "The therapeutic potential of iminosugars in lysosomal storage disorders." Current Topics in Medicinal Chemistry, 2012.
Sources
- 1. PubChemLite - 4-(hydroxymethyl)piperidin-3-ol (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Method for producing (â)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Patent US-6225473-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
